N-benzyl-1-cyclohexylmethanamine is a secondary amine characterized by the presence of a benzyl group and a cyclohexyl group attached to the nitrogen atom. This compound, often encountered in organic synthesis and medicinal chemistry, serves as a versatile building block for the development of more complex molecules. The hydrochloride salt form, N-benzyl-1-cyclohexylmethanamine hydrochloride, enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
N-benzyl-1-cyclohexylmethanamine can be synthesized through several methods, primarily involving the reaction of benzylamine with cyclohexylmethyl chloride. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and is conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
The compound is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. It falls within the broader category of amines, which are organic compounds derived from ammonia by replacing one or more hydrogen atoms with alkyl or aryl groups.
The synthesis of N-benzyl-1-cyclohexylmethanamine is commonly achieved through nucleophilic substitution reactions. The key steps involve:
On an industrial scale, production methods are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems. Alternative methods include electrochemical synthesis techniques that employ mild conditions and high atom economy .
The molecular structure of N-benzyl-1-cyclohexylmethanamine can be represented as follows:
The structure features a cyclohexane ring bonded to a methylene group that connects to a benzyl moiety, resulting in a three-dimensional conformation that influences its chemical behavior.
Spectroscopic data for N-benzyl-1-cyclohexylmethanamine includes:
N-benzyl-1-cyclohexylmethanamine undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-benzyl-1-cyclohexylmethanamine involves its interaction with specific biological targets, such as enzymes or receptors. It can function as both an inhibitor and an activator depending on the context:
N-benzyl-1-cyclohexylmethanamine has diverse applications across several fields:
N-Benzyl-1-cyclohexylmethanamine (CAS 4352-47-0) is a secondary amine featuring both alicyclic and aromatic moieties. Its systematic IUPAC name is N-(cyclohexylmethyl)-1-phenylmethanamine, reflecting the compound's structural duality. The molecular formula is C₁₄H₂₁N (molecular weight: 203.32 g/mol), with the SMILES notation C1CCC(CC1)CNCC2=CC=CC=C2 precisely encoding its atomic connectivity [2] [3]. The molecule consists of two distinct domains: a lipophilic cyclohexylmethyl group providing conformational flexibility and a benzyl group contributing aromatic character and π-electron density. This hybrid architecture creates a stereoelectronically rich environment, with the basic secondary amine nitrogen (pKa ~10-11) serving as the primary site for chemical reactivity and molecular interactions. Computational chemistry data indicates a topological polar surface area (TPSA) of 12.03 Ų and a calculated partition coefficient (LogP) of 3.36, highlighting its moderate lipophilicity [2]. The presence of four rotatable bonds facilitates significant molecular flexibility, enabling adaptation to various steric environments—a property exploited in its applications as a conformational modulator in drug design [3].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 4352-47-0 |
Molecular Formula | C₁₄H₂₁N |
Molecular Weight | 203.32 g/mol |
Systematic Name | N-(Cyclohexylmethyl)benzylamine |
Hydrogen Bond Donors | 1 (amine -NH-) |
Hydrogen Bond Acceptors | 1 (amine nitrogen) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 12.03 Ų |
Calculated LogP | 3.36 |
The synthesis of N-benzyl-1-cyclohexylmethanamine was first reported through classical nucleophilic substitution approaches, where cyclohexylmethylamine underwent alkylation with benzyl bromide under basic conditions. Early synthetic routes faced challenges with overalkylation and purification due to the formation of tertiary amine byproducts [3]. Modern methodologies have optimized this process through reductive amination strategies, where cyclohexanecarbaldehyde condenses with benzylamine in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), significantly improving selectivity and yields [10].
A breakthrough emerged with the development of asymmetric Aza-Michael additions, enabling enantioselective synthesis of structurally related N-benzyl cyclohexylamines. As documented in pharmacological studies, this approach utilizes chiral lithium amides to achieve stereocontrol [6]. The Barton decarboxylation protocol further expanded synthetic access, generating the target compound from β-amino acid precursors under radical conditions (UV irradiation with thiopyridine derivatives) [6]. These synthetic advances coincided with the compound's identification as an intermediate during exploratory syntheses of neuropharmacologically active dibenzylamines in the 1990s, establishing its role in medicinal chemistry.
Table 2: Evolution of Synthetic Methodologies
Synthetic Method | Key Conditions | Yield Range | Advantages |
---|---|---|---|
Classical Alkylation | K₂CO₃, CH₃CN, reflux | 40-55% | Simple reagents |
Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, rt | 70-85% | Reduced overalkylation |
Asymmetric Aza-Michael | Chiral lithium amide, -78°C | 50-65% | Enantioselective synthesis |
Barton Decarboxylation | UV irradiation, thiopyridine | ~50% | Access to complex derivatives |
N-Benzyl-1-cyclohexylmethanamine occupies a strategic niche as a versatile building block in synthetic organic chemistry due to its bifunctional nature. The secondary amine serves as a linchpin for constructing complex nitrogen-containing architectures through alkylations, acylations, or reductive aminations [3] [5]. Its significance extends to medicinal chemistry, where it functions as a conformational constraint element in drug design. The compound's scaffold mimics structural motifs found in neurologically active molecules, particularly those targeting serotonin receptors (5-HT₂A) [10].
Structure-activity relationship (SAR) studies of N-benzylphenethylamine derivatives reveal that the N-benzyl fragment profoundly enhances binding affinity to G-protein-coupled receptors compared to simpler N-alkyl analogs [10]. This pharmacophore principle extends to N-benzyl-1-cyclohexylmethanamine, where the lipophilic cyclohexylmethyl group optimizes membrane permeability while the benzyl group engages in aromatic stacking interactions within receptor binding pockets. These properties have established the compound as a valuable precursor to libraries of tertiary amines investigated for neurodegenerative disease applications, particularly as cholinesterase enzyme modulators and ligands for neurotransmitter receptors implicated in Alzheimer's pathology [6]. The molecule's balanced lipophilicity-profile (LogP ~3.36) aligns with drug-likeness parameters, further cementing its role in preclinical development pipelines.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1